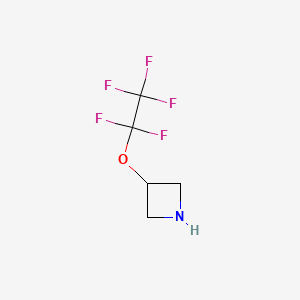
3-(Pentafluoroethoxy)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pentafluoroethoxy)azetidine is a four-membered nitrogen-containing heterocycle with a pentafluoroethoxy substituent. Azetidines, in general, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles. The presence of the pentafluoroethoxy group further enhances its chemical properties, making it a compound of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pentafluoroethoxy)azetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods provide efficient routes to obtain azetidines with various substituents, including the pentafluoroethoxy group.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts . This method allows for the preparation of azetidines bearing various functional groups under mild conditions, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 3-(Pentafluoroethoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include functionalized azetidines, which can be further utilized in various applications.
科学的研究の応用
3-(Pentafluoroethoxy)azetidine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
作用機序
The mechanism of action of 3-(Pentafluoroethoxy)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates the formation of reactive intermediates, which can interact with various biological molecules. The pentafluoroethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively modulate biological pathways and exert its effects.
類似化合物との比較
Azetidine: The parent compound without the pentafluoroethoxy group.
3-Methyl-3-(pentafluoroethoxy)azetidine: A derivative with a methyl group at the 3-position.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain.
Comparison: 3-(Pentafluoroethoxy)azetidine is unique due to the presence of the pentafluoroethoxy group, which imparts distinct chemical properties such as increased stability and reactivity. Compared to aziridine, it has lower ring strain, making it more stable and easier to handle . The methyl derivative, 3-Methyl-3-(pentafluoroethoxy)azetidine, shares similar properties but with additional steric effects due to the methyl group .
特性
分子式 |
C5H6F5NO |
|---|---|
分子量 |
191.10 g/mol |
IUPAC名 |
3-(1,1,2,2,2-pentafluoroethoxy)azetidine |
InChI |
InChI=1S/C5H6F5NO/c6-4(7,8)5(9,10)12-3-1-11-2-3/h3,11H,1-2H2 |
InChIキー |
UYFZLTDVGLSJSD-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)OC(C(F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


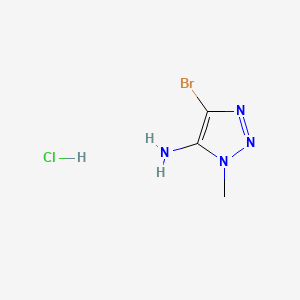
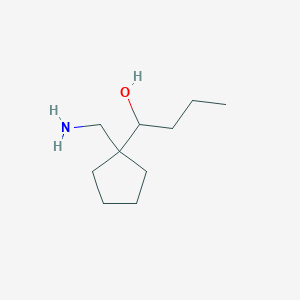
![5-[(3-Amino-1-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13486702.png)
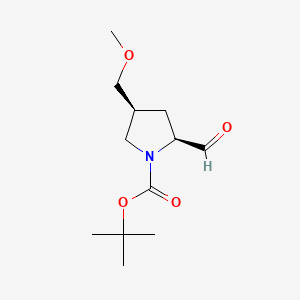
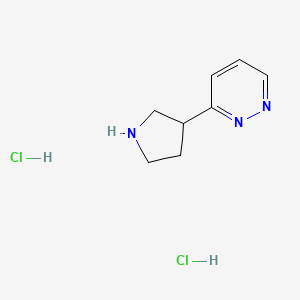
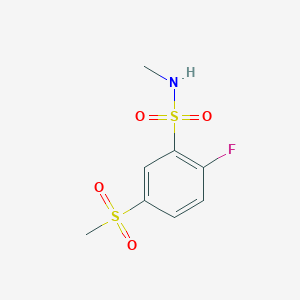
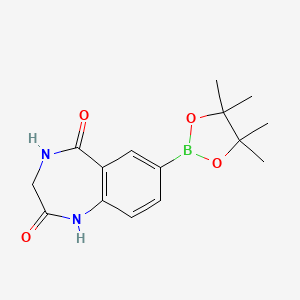
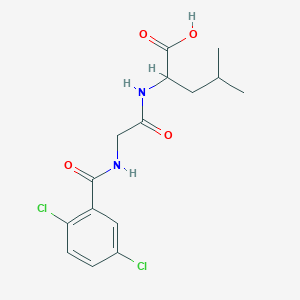
![2-[4-(Fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13486736.png)
![rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride](/img/structure/B13486744.png)

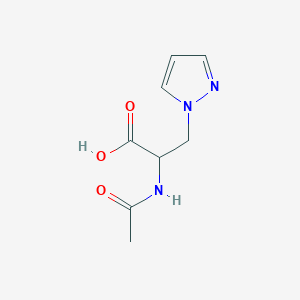
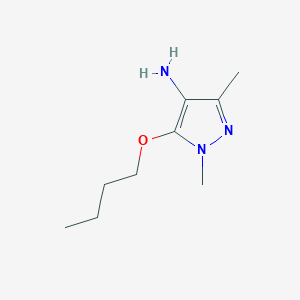
![benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate](/img/structure/B13486759.png)
